molecular formula C16H15N7O2 B2712978 (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034360-81-9

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2712978
CAS No.: 2034360-81-9
M. Wt: 337.343
InChI Key: NMUQHBQSWJLOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic small molecule compound provided for research purposes. Its structural features, including a tetrazole group and a pyrimidine ether, are often explored in medicinal chemistry and drug discovery for their potential to modulate biological targets . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use. Researchers are responsible for determining any specific applications or mechanism of action through their own experimental studies.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c24-16(12-2-1-3-13(8-12)23-11-19-20-21-23)22-7-5-14(9-22)25-15-4-6-17-10-18-15/h1-4,6,8,10-11,14H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUQHBQSWJLOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, with CAS number 2034360-81-9, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C16H15N7O2C_{16}H_{15}N_{7}O_{2}, with a molecular weight of 337.34 g/mol. The structure features a tetrazole ring and a pyrimidine moiety, which are known to influence biological interactions.

Research indicates that compounds containing tetrazole and pyrimidine derivatives often exhibit diverse pharmacological activities, including:

  • Antioxidant Activity : The tetrazole moiety can contribute to the inhibition of oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO), which plays a role in uric acid production and oxidative stress.

Antioxidant and Neuroprotective Effects

A study highlighted the neuroprotective potential of similar compounds against excitotoxicity induced by kainic acid. The mechanism involved the activation of AKT signaling pathways, which are crucial for cell survival and protection against apoptosis .

Enzyme Inhibition

In a related study, derivatives of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide were synthesized and evaluated for their ability to inhibit xanthine oxidase. The most potent compound exhibited an IC50 value of 0.031 μM, demonstrating significant enzyme inhibition compared to positive controls . This suggests that this compound may possess similar inhibitory effects due to its structural components.

Case Study 1: Neuroprotection in Hippocampal Neurons

In an experimental model using rat organotypic hippocampal slices, the protective effects of compounds similar to this compound were assessed. Treatment with these compounds resulted in reduced cell death and preservation of kinase activity following excitotoxic exposure. This underscores the potential for developing neuroprotective agents from this class of compounds .

Case Study 2: Xanthine Oxidase Inhibition

Another study focused on optimizing the structure of tetrazole-containing compounds to enhance their potency as xanthine oxidase inhibitors. The findings indicated that modifications to the tetrazole moiety significantly improved inhibitory activity, suggesting that similar structural strategies could be applied to this compound .

Data Table: Biological Activities and IC50 Values

Activity Compound IC50 Value (μM) Reference
Xanthine Oxidase InhibitionN-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide0.031
NeuroprotectionSimilar Tetrazole DerivativesNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes several methanone derivatives with structural similarities. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic routes:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Substituents Physicochemical Properties Notable Features
Target Compound Tetrazole, pyrimidin-4-yloxy, pyrrolidine Not fully reported in evidence Combines metabolic stability (tetrazole) and kinase-targeting motifs (pyrimidine)
(7b) Pyrazole, thieno[2,3-b]thiophene mp >300°C; IR νmax 1720 cm⁻¹ (C=O) High thermal stability; dual carbonyl groups enhance π-π stacking interactions
Compound 10 Pyrazolo[1,5-a]pyrimidine, thienothiophene mp unreported; MS m/z 604 (M⁺) Extended conjugation system improves fluorescence properties
Compound 11a Phenylhydrazino, pyrazole mp 275°C; IR νmax 3200 cm⁻¹ (NH) Hydrazone linkage introduces redox-active functionality
Morpholin-4-yl-methanone derivative Morpholine, chloro-phenylamino Synthesized via Buchwald-Hartwig Electron-deficient aryl groups enhance electrophilic reactivity
Pyridin-3-yl methanone (3a) Indole, dihydropyrazole Unreported Hybrid structure with potential serotonin receptor affinity

Key Observations :

Thermal Stability: The target compound’s thermal stability remains uncharacterized, but analogs like 7b (mp >300°C) suggest that methanone derivatives with rigid scaffolds exhibit high melting points .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a tetrazole-substituted aryl halide with a pyrimidin-4-yloxy-pyrrolidine intermediate, similar to the Buchwald-Hartwig amination used in .
  • In contrast, compounds like 10 and 11a rely on cyclocondensation and diazonium coupling, respectively .

Bioactivity: While the target compound’s activity is unreported, 7b and 10 demonstrate the importance of carbonyl and pyrimidine groups in binding to enzymatic pockets . The morpholin-4-yl-methanone derivative in highlights the role of electron-withdrawing substituents in modulating kinase inhibition.

Q & A

Basic: What are the key synthetic strategies for preparing (3-(1H-tetrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to introduce the tetrazole and pyrimidine moieties. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is a common purification step .
  • Functional group protection/deprotection , particularly for reactive sites like the tetrazole ring. Solvent choice (e.g., xylene for high-boiling conditions) and catalysts (e.g., chloranil for dehydrogenation) are critical to avoid side reactions .
  • Purification : Recrystallization (methanol) or column chromatography is recommended to isolate the final product with high purity .

Advanced: How can reaction conditions be optimized to enhance the yield of the pyrimidin-4-yloxy coupling step?

Methodological Answer:
Key optimization parameters include:

  • Catalyst selection : Chloranil or other oxidizing agents may improve dehydrogenation efficiency, but alternative catalysts (e.g., Pd-based systems) could reduce reaction times .
  • Temperature control : Reflux conditions (e.g., xylene at ~140°C) are often necessary for cyclization, but microwave-assisted synthesis could shorten reaction durations .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the pyrrolidine oxygen, though xylene is preferred for high-temperature stability .
  • Monitoring intermediates : Use TLC or in-situ NMR to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the integration of tetrazole (δ 8–10 ppm) and pyrimidine protons (δ 6–8 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated 350.34 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine and pyrimidine substituents if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., µM vs. mg/mL discrepancies) .
  • Control for solvent effects : DMSO concentrations >1% may interfere with enzymatic assays; use vehicle controls .
  • Replicate under varied conditions : Test in multiple cell lines or in vivo models to assess target specificity vs. off-target effects .
  • Mechanistic studies : Use siRNA knockdown or competitive binding assays to validate interactions with proposed targets (e.g., kinases) .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile solvents (xylene, methanol) and potential tetrazole decomposition products (e.g., HN3_3) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure; safety goggles for splash protection .
  • Storage : Store under inert gas (N2_2) at –20°C to prevent hydrolysis of the methanone group .

Advanced: How can computational methods aid in designing derivatives with improved bioactivity?

Methodological Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock or Schrödinger Suite .
  • QSAR modeling : Correlate substituent electronegativity (e.g., pyrimidine vs. pyridine) with activity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to refine pharmacophore models .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

  • pH sensitivity : The tetrazole ring may degrade in acidic environments (e.g., gastric fluid); test stability in PBS at pH 7.4 .
  • Light exposure : Protect from UV light to prevent photodegradation of the methanone group .
  • Oxidation : Monitor for pyrrolidine N-oxide formation using HPLC with a C18 column .

Advanced: How to design a study evaluating environmental persistence and ecotoxicity?

Methodological Answer:

  • Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems .
  • Bioaccumulation : Measure logP values (predicted ~2.5) to estimate potential for lipid accumulation .
  • Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) using tiered exposure concentrations (1–100 µg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.